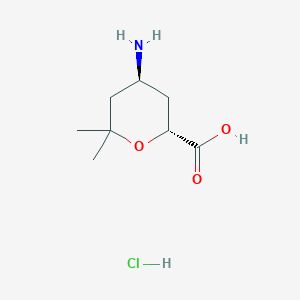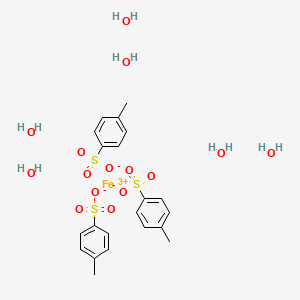
N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C13H15N3O It is characterized by the presence of a propionyl group attached to a benzenecarbohydrazide moiety, which is further substituted with a pyrrole ring
作用机制
Target of Action
Similar compounds with a pyrrole ring have been found to inhibit enzymes such asenoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with the active sites ofdihydrofolate reductase and enoyl ACP reductase . These interactions can inhibit the activity of these enzymes, potentially disrupting essential biochemical processes in bacteria .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR can affect multiple biochemical pathways. Enoyl ACP reductase is involved in the fatty acid synthesis pathway in bacteria, and its inhibition can disrupt the production of essential bacterial cell components . On the other hand, DHFR is a key enzyme in the folate pathway , which is crucial for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be the result of the disruption of essential biochemical processes in bacteria due to the inhibition of enoyl ACP reductase and DHFR . This could lead to the inhibition of bacterial growth or even bacterial cell death .
Action Environment
The action, efficacy, and stability of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
生化分析
Biochemical Properties
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that the compound may play a role in biochemical reactions involving these enzymes .
Cellular Effects
Some studies suggest that it may have antibacterial and antitubercular properties .
Molecular Mechanism
The molecular mechanism of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:
- N’-acetyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-butyryl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
These compounds share a similar core structure but differ in the nature of the acyl group attached to the benzenecarbohydrazide moiety. The uniqueness of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide lies in its specific propionyl substitution, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
N'-propanoyl-2-pyrrol-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-16-14(19)11-7-3-4-8-12(11)17-9-5-6-10-17/h3-10H,2H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCFVJNKIMHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid](/img/structure/B2778844.png)

![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2778851.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2778857.png)
![(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide](/img/structure/B2778863.png)
